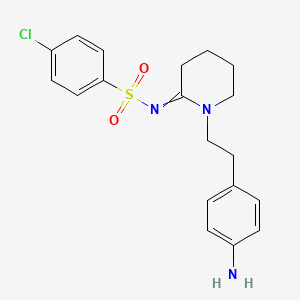
W-19 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
W-19 (hydrochloride) is an analytical reference material categorized as an analgesic. It is a nitro-reduction metabolite of W-18 and is intended for research and forensic applications . The compound has a molecular formula of C19H22ClN3O2S • HCl and a molecular weight of 428.4 g/mol .
Preparation Methods
The preparation of W-19 (hydrochloride) involves synthetic routes that include the reduction of nitro groups. The specific reaction conditions and industrial production methods are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions involving piperidinylidene and benzenesulfonamide derivatives .
Chemical Reactions Analysis
W-19 (hydrochloride) undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving its aromatic rings and sulfonamide groups.
Oxidation: Although less common, oxidation reactions can occur under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
W-19 (hydrochloride) is primarily used in scientific research for its analgesic properties. It is utilized in:
Chemistry: As an analytical reference material for mass spectrometry and other analytical techniques.
Biology: In studies related to pain management and the biological pathways involved in analgesia.
Medicine: Research on its potential therapeutic applications and comparison with other analgesics.
Mechanism of Action
The mechanism of action of W-19 (hydrochloride) involves its interaction with specific molecular targets and pathways related to pain perception. It is believed to exert its analgesic effects by modulating the activity of certain receptors and enzymes involved in the pain signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to be significantly more potent than morphine .
Comparison with Similar Compounds
W-19 (hydrochloride) is compared with other similar compounds such as W-18 and deschloro W-19 (hydrochloride). These compounds share structural similarities but differ in their potency and specific applications:
W-18: The parent compound of W-19, known for its potent analgesic properties.
Deschloro W-19 (hydrochloride): A structurally similar compound with slight variations in its chemical structure and potency.
W-19 (hydrochloride) is unique due to its high potency and specific applications in forensic and analytical research.
Properties
CAS No. |
93101-03-2 |
|---|---|
Molecular Formula |
C19H22ClN3O2S |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-[1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C19H22ClN3O2S/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15/h4-11H,1-3,12-14,21H2 |
InChI Key |
LPAZQXGIOLCCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)
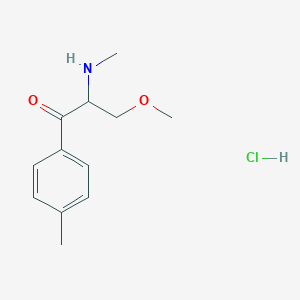
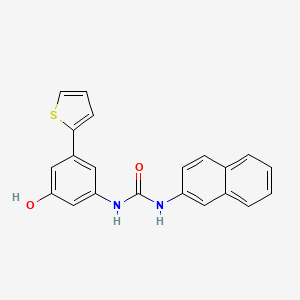
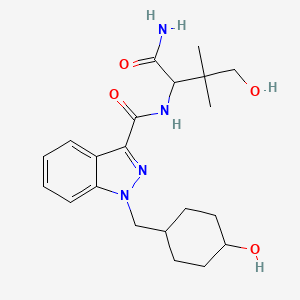
![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)
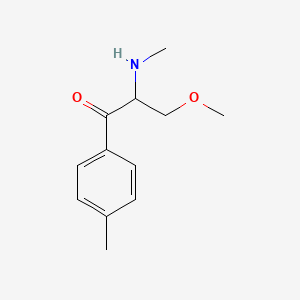
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
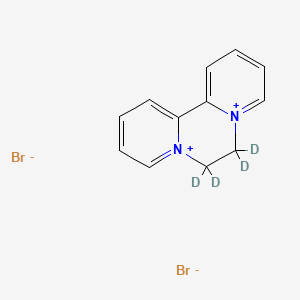
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B10764579.png)

![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
